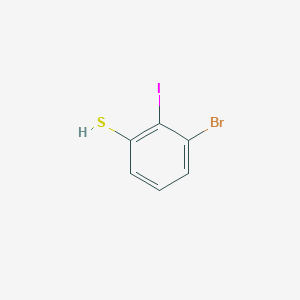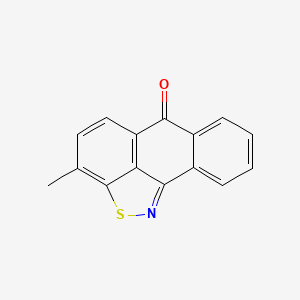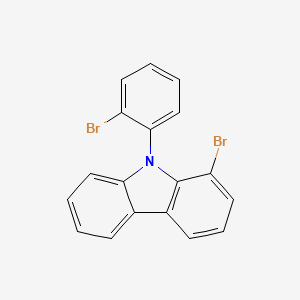
1-Bromo-9-(2-bromophenyl)-9H-Carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-9-(2-bromophenyl)-9H-Carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in various chemical reactions. This compound, characterized by the presence of bromine atoms at specific positions on the carbazole structure, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-9-(2-bromophenyl)-9H-Carbazole typically involves the bromination of carbazole derivatives. One common method is the electrophilic aromatic substitution reaction, where carbazole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions, including temperature and solvent, are optimized to achieve selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-9-(2-bromophenyl)-9H-Carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of derivatives with various functional groups.
Oxidation: Formation of carbazole quinones.
Reduction: Formation of partially or fully reduced carbazole derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-9-(2-bromophenyl)-9H-Carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial agents.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-Bromo-9-(2-bromophenyl)-9H-Carbazole depends on its application. In organic electronics, its role as a charge transport material involves interactions with other components in the device, facilitating the movement of electrons or holes. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular interactions vary based on the specific application and context.
Comparación Con Compuestos Similares
2-Bromo-9-fluorenone: Another brominated aromatic compound with applications in organic electronics and material science.
2-Bromo-9,9-dimethylfluorene: Known for its use in the fabrication of photoelectronic devices and OLEDs.
Uniqueness: 1-Bromo-9-(2-bromophenyl)-9H-Carbazole stands out due to its specific bromination pattern, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in the development of high-performance OLEDs and other organic electronic devices.
Propiedades
Fórmula molecular |
C18H11Br2N |
|---|---|
Peso molecular |
401.1 g/mol |
Nombre IUPAC |
1-bromo-9-(2-bromophenyl)carbazole |
InChI |
InChI=1S/C18H11Br2N/c19-14-8-2-4-11-17(14)21-16-10-3-1-6-12(16)13-7-5-9-15(20)18(13)21/h1-11H |
Clave InChI |
SZHDFSUTHCTSMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=C4Br)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



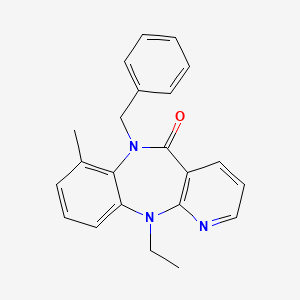
![2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one](/img/structure/B15196817.png)




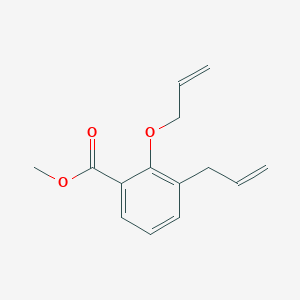
![4-[Bis(2-chloroethyl)amino]phenyl thiocyanate](/img/structure/B15196872.png)

